![molecular formula C10H10BrF2N B1383952 4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline CAS No. 1875199-07-7](/img/structure/B1383952.png)
4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the preparation of 4-bromo-2,5-difluorobenzenesulfonyl chloride involves dissolving 2-bromo-1,4-difluorobenzene in chlorosulfonic acid, stirring the mixture at room temperature, and then extracting the product with dichloromethane . The preparation of 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide involves stirring a mixture of 4-bromo-2,5-difluorobenzenesulfonyl chloride, cyclopropylamine, and triethylamine in dichloromethane .Scientific Research Applications
Photocatalytic Reactions and Synthesis
4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline has been employed in various chemical syntheses and photocatalytic reactions. For instance, it has been used in the synthesis of N-[(4-bromo-3,5-difluorine)-phenyl]maleimide through the solvent azeotropic method, showcasing its potential as a versatile reagent in organic synthesis (Liu Guo-ji, 2011). Additionally, it has been involved in the preparation of N-[(4-bromo-3,5-difluorine) phenyl]acrylamide, demonstrating its role in the creation of new compounds through various chemical reactions (Xinding Yao et al., 2013).
Catalytic Protocols
The compound also plays a role in catalytic protocols. It has been used in the Lewis basic sulfide catalyzed electrophilic bromocyclization of cyclopropylmethyl amide, indicating its utility in the development of efficient and diastereoselective catalytic processes (Ying-Chieh Wong et al., 2015).
Solubility and Physical Properties
The solubility and physical properties of 4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline have been studied, providing critical data for its industrial application and process design. For instance, the solubilities of N-[(4-bromo-3,5-difluorine) phenyl]-acrylamide in methanol–ethanol solution have been investigated, offering valuable information for its use in polymerization reactions (Xinding Yao et al., 2010).
Non-Linear Optical Properties and Structural Features
The compound has been explored for its non-linear optical properties and structural features. For example, a series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs have been synthesized to study their non-linear optical properties, reactivity, and structural features. This research highlights the potential of 4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline derivatives in the field of material science (Komal Rizwan et al., 2021).
Drug Impurities
While the request specifically asked to exclude information related to drug use, dosage, and side effects, it's noteworthy to mention that derivatives of 4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline have been studied in the context of drug impurities. For instance, the synthesis of impurities introduced by 4-amine-3,5-dichloropyridine in roflumilast has been explored, indicating the relevance of these derivatives in pharmaceutical analysis (Li Xing-yu, 2015).
properties
IUPAC Name |
4-bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2N/c11-10-8(12)3-7(4-9(10)13)14-5-6-1-2-6/h3-4,6,14H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAIFJODXIHCRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=C(C(=C2)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-(cyclopropylmethyl)-3,5-difluoroaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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